

Application Notes and Protocols for MSC1094308-Induced Proteotoxic Stress

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Compound of Interest

Compound Name: MSC1094308

Cat. No.: B609348

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Introduction

MSC1094308 is a potent, reversible, and allosteric inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97/VCP (Valosin-Containing Protein) and VPS4B (Vacuolar Protein Sorting-associated protein 4B).[1] By specifically targeting the D2 ATPase domain of p97, **MSC1094308** disrupts cellular protein homeostasis, leading to the accumulation of poly-ubiquitinated proteins and misfolded proteins within the endoplasmic reticulum (ER). This triggers a cellular condition known as proteotoxic stress, which in turn activates the Unfolded Protein Response (UPR). Sustained ER stress and an unresolved UPR can ultimately lead to apoptotic cell death. This makes **MSC1094308** a valuable tool for studying proteotoxic stress and a potential therapeutic agent for cancers, such as multiple myeloma, that are highly dependent on protein quality control pathways for survival.

Mechanism of Action

MSC1094308 acts as a non-competitive inhibitor of p97's D2 ATPase activity. p97 is a critical enzyme in the ER-associated degradation (ERAD) pathway, where it functions to extract ubiquitinated, misfolded proteins from the ER membrane for subsequent degradation by the proteasome. Inhibition of p97 by **MSC1094308** leads to a bottleneck in this crucial protein degradation pathway. The resulting accumulation of misfolded proteins in the ER lumen triggers the UPR, a tripartite signaling cascade initiated by the sensors IRE1 α (Inositol-requiring enzyme 1 α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).

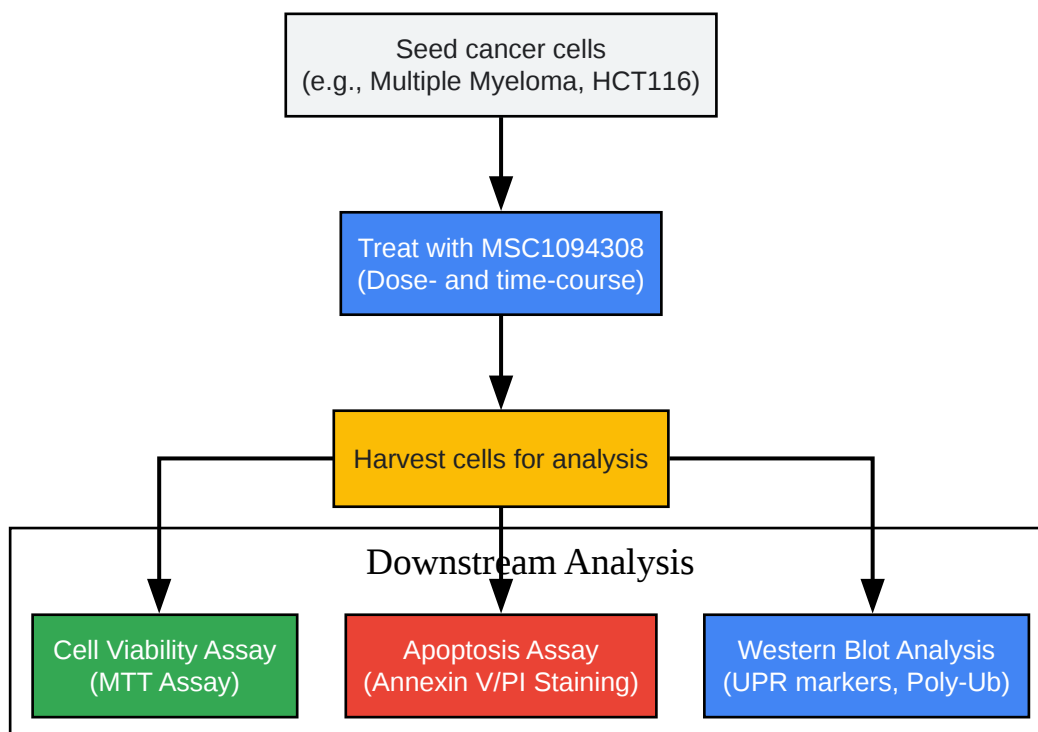
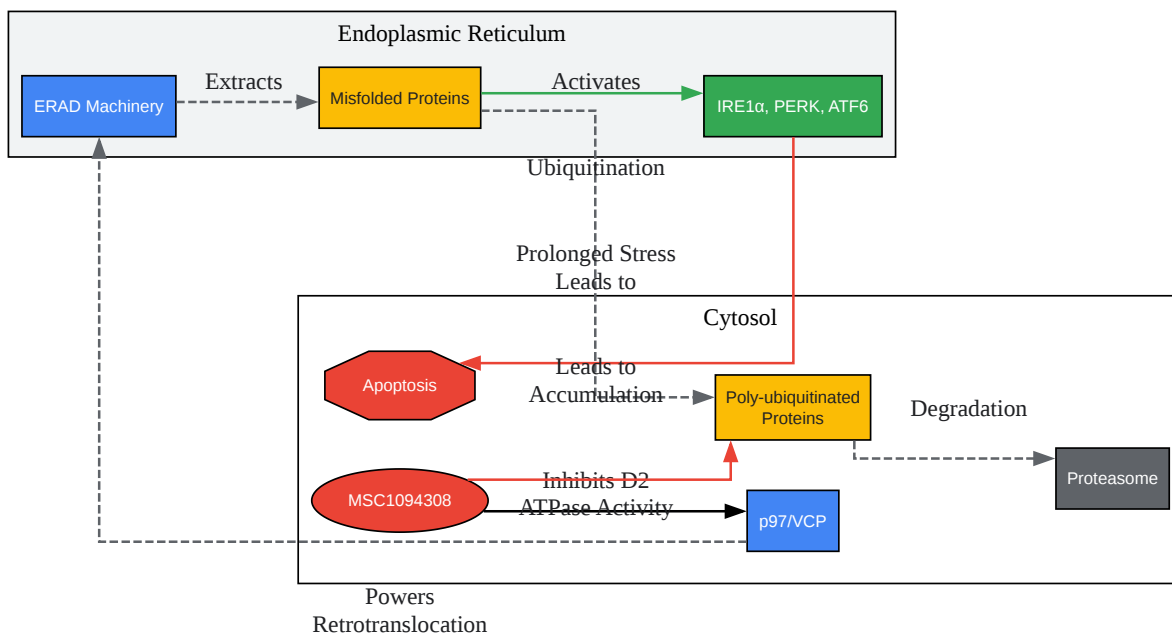
While the initial UPR aims to restore homeostasis, prolonged activation due to unresolved proteotoxic stress shifts the balance towards apoptosis, making it a promising strategy for cancer therapy.

Data Presentation

Table 1: Biochemical and Cellular Activity of **MSC1094308**

Target	Parameter	Value	Cell Line	Assay Conditions	Reference
p97/VCP	IC50	7.2 μ M	-	in vitro ATPase assay	[1]
VPS4B	IC50	0.71 μ M	-	in vitro ATPase assay	[1]
Cellular Protein Degradation	Polyubiquitin Accumulation	Induced	HCT116	10 μ M MSC1094308 for 8 hours	[1]

Mandatory Visualization



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References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
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